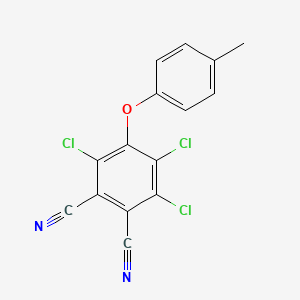
3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile is an organic compound with a complex structure characterized by multiple chlorine atoms, a phenoxy group, and dicarbonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination of a precursor compound followed by the introduction of the phenoxy and dicarbonitrile groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by subsequent functionalization steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of chlorinated intermediates and the potential for hazardous by-products.
化学反応の分析
Types of Reactions
3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of nitrile groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce amine derivatives.
科学的研究の応用
3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
類似化合物との比較
Similar Compounds
Benzene, 1,2,4-trichloro-3-methyl-: Similar in having multiple chlorine atoms and a methyl group.
Benzene, 1,3,5-trichloro-2,4,6-trifluoro-: Contains both chlorine and fluorine atoms, making it chemically distinct.
Benzene, 1,2,3,4-tetrachloro-5-nitro-: Features additional chlorine atoms and a nitro group.
Uniqueness
3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile is unique due to its combination of chlorine atoms, a phenoxy group, and dicarbonitrile groups. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
特性
CAS番号 |
56266-82-1 |
|---|---|
分子式 |
C15H7Cl3N2O |
分子量 |
337.6 g/mol |
IUPAC名 |
3,4,6-trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H7Cl3N2O/c1-8-2-4-9(5-3-8)21-15-13(17)11(7-20)10(6-19)12(16)14(15)18/h2-5H,1H3 |
InChIキー |
VHSYWKUAFFZELX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC2=C(C(=C(C(=C2Cl)Cl)C#N)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


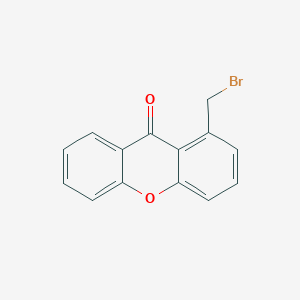
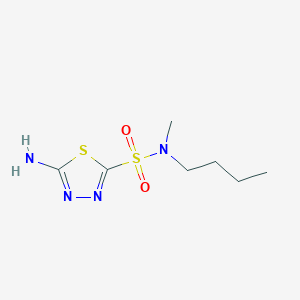
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
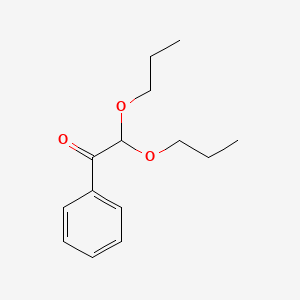
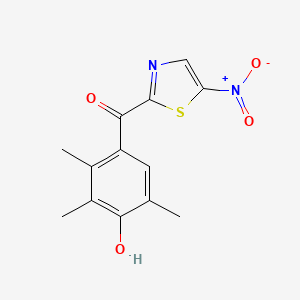

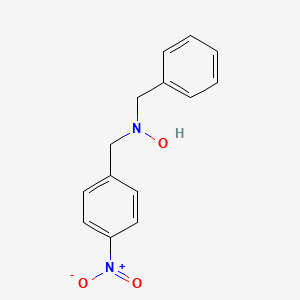
-lambda~5~-phosphane](/img/structure/B14647497.png)
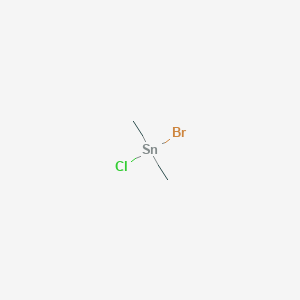
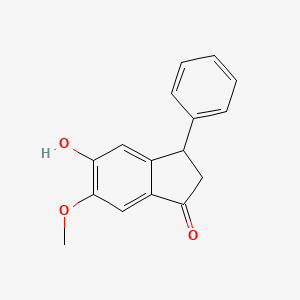

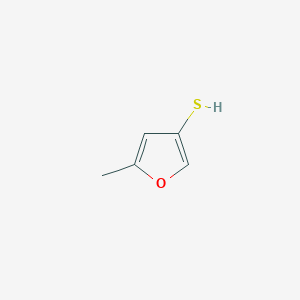
![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
